molecular formula C9H13NO2 B023717 2,4-Dimethoxybenzylamine CAS No. 20781-20-8

2,4-Dimethoxybenzylamine

Cat. No.: B023717
CAS No.: 20781-20-8
M. Wt: 167.2 g/mol
InChI Key: QOWBXWFYRXSBAS-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

DMBA has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its amine functional group allows it to act as a nucleophile in various reactions, making it suitable for:

  • Synthesis of Antiviral Agents : DMBA has been utilized in the synthesis of anti-HIV-1 agents, demonstrating its relevance in the development of therapeutic compounds .
  • Peptide Synthesis : It serves as an effective protecting group in peptide synthesis, preventing unwanted side reactions during the process .

Organic Synthesis

The compound is employed in several synthetic methodologies:

  • Ugi Reaction : DMBA is used as an ammonia equivalent in the Ugi reaction, which facilitates the formation of complex molecules such as cyclic peptides and triazoles .
  • Copper-Catalyzed Reactions : It plays a role in copper-catalyzed azide-alkyne cycloaddition reactions, contributing to the synthesis of diverse heterocycles .

Enzyme Interaction Studies

Research indicates that DMBA exhibits inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug interactions and metabolic pathways.

Case Study 1: Synthesis of Anti-HIV Agents

A study demonstrated the use of DMBA in synthesizing novel anti-HIV compounds through a multi-step synthetic route involving Ugi reactions and subsequent transformations. The resulting compounds showed promising antiviral activity, highlighting DMBA's utility in medicinal chemistry.

Case Study 2: Peptide Synthesis

DMBA was employed as a protecting group during peptide synthesis to prevent side reactions. The efficiency of this method was compared with other protecting groups, revealing that DMBA resulted in higher yields and fewer by-products.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybenzylamine involves its interaction with various molecular targets, primarily through nucleophilic substitution reactions. The methoxy groups enhance its reactivity, allowing it to participate in a wide range of chemical transformations. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites that exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its nucleophilicity, making it a valuable intermediate in organic synthesis .

Biological Activity

2,4-Dimethoxybenzylamine is an organic compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure allows it to function as a versatile intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C_9H_13NO_2. It features two methoxy groups attached to the benzene ring, contributing to its chemical reactivity and biological properties. The InChI key for this compound is QOWBXWFYRXSBAS-UHFFFAOYSA-N, which aids in its identification in chemical databases.

Synthesis

This compound can be synthesized through various methods, including:

  • Synthesis from 2,4-Dimethoxybenzylchloride : This method involves reacting 2,4-dimethoxybenzylchloride with sodium iodide and urotropine in a solvent such as acetone or ethanol at controlled temperatures (20-60 °C) for about 6 hours .
  • Use as a protecting group : In synthetic chemistry, it serves as a protecting group for various functional groups due to its ease of removal under acidic conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been utilized in the synthesis of anti-HIV agents and other antibacterial compounds . The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.

The biological activity of this compound is believed to be linked to its structural properties. The methoxy groups may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets. This characteristic is crucial in drug design as it influences pharmacokinetics and bioavailability.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The synthesized compounds were tested using standard microbiological methods, confirming their potential as new antibacterial agents .
  • Synthesis of Bioactive Molecules : In another study, this compound served as a precursor for synthesizing complex structures like 1,3-diazaoxindoles. These derivatives exhibited promising biological activities, including anticancer properties .

Research Findings

A comprehensive analysis of the literature reveals several key findings regarding the biological activity of this compound:

Study Findings Reference
Kókai et al. (2017)Demonstrated the use of this compound in synthesizing diazaoxindole derivatives with notable yields and biological activity.
Sigma-Aldrich (2024)Highlighted its application in synthesizing anti-HIV agents and other medicinal compounds.
Patent CN102311351BDiscussed methods for synthesizing this compound and its derivatives for pharmaceutical applications.

Q & A

Q. Basic: What are the key physicochemical properties of 2,4-Dimethoxybenzylamine relevant to experimental design?

This compound (CAS 20781-20-8) is a liquid with a molecular formula of C₉H₁₃NO₂, molecular weight 167.21 g/mol, density 1.113 g/mL (25°C), and boiling point 140°C at 1 mmHg . Its LogP value of 1.86 indicates moderate lipophilicity, influencing solubility in organic solvents like dichloromethane or DMSO . The compound’s IR and NMR spectra are critical for structural validation, while its refractive index (n²⁰/D 1.549) aids in purity assessment during synthesis .

Q. Basic: What safety precautions are necessary when handling this compound?

The compound is corrosive (GHS H314), requiring gloves, goggles, and face shields. Avoid inhalation and skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents. Storage recommendations include refrigeration (2–8°C) in airtight, light-protected containers .

Q. Basic: How is this compound utilized as a building block in organic synthesis?

It serves as an ammonia equivalent in multicomponent reactions. For example, in the Ugi-Robinson-Gabriel sequence, it enables the synthesis of 2,4,5-trisubstituted oxazoles by reacting with carboxylic acids, isocyanides, and aldehydes . It is also used in the synthesis of anti-HIV agents and N-hydroxythioureas, where its benzylamine group acts as a nucleophile .

Q. Advanced: How can synthetic routes involving this compound in Ugi reactions be optimized?

Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, in the synthesis of cyclic peptides, combining this compound (1.2 equiv) with peptide acids, isocyanides, and aldehydes in methanol at 50°C for 24 hours achieves yields >70% . Catalytic additives like acetic acid (10 mol%) improve imine formation kinetics . Monitoring via TLC (silica gel, EtOAc/hexane 1:1) ensures reaction progression .

Q. Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with purity ≥97.5% confirmed by GC .
  • Spectroscopy : ¹H-NMR (CDCl₃, δ 6.4–7.39 ppm for aromatic protons) and IR (C-N stretch at ~1250 cm⁻¹) validate structure .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 384.0 [M+H]⁺ for derivatives) confirms molecular weight .
  • Physical Properties : Refractive index (1.549) and melting point (for derivatives like hydrochloride salts, 185–190°C) ensure batch consistency .

Q. Advanced: How can contradictions in reported reaction yields involving this compound be resolved?

Discrepancies in yields (e.g., 65% in oxazole synthesis vs. 73% in amide formation ) often stem from reaction conditions. Variables include:

  • Solvent choice : Polar aprotic solvents (DMSO) may enhance nucleophilicity versus methanol .
  • Catalyst purity : Trace metals in commercial reagents can alter reaction pathways .
  • Workup protocols : Precipitation in ice-water vs. slow crystallization affects yield . Systematic DOE (Design of Experiments) testing these factors is recommended.

Q. Advanced: What role does this compound play in modulating biological activity in medicinal chemistry?

Its electron-rich aromatic ring enhances π-π stacking in enzyme binding pockets. For example, in pseudomonal inhibitors, the 2,4-dimethoxybenzyl group in compound 34n improves IC₅₀ values by 3-fold compared to unsubstituted analogs . In anti-HIV agents, the amine group facilitates hydrogen bonding with viral protease residues . SAR studies suggest that methoxy group positioning impacts solubility and target affinity .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWBXWFYRXSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174869
Record name 2,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-20-8
Record name 2,4-Dimethoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzylamine
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Synthesis routes and methods I

Procedure details

12.0 g of 2,4-dimethoxybenzylamine hydrochloride is added to 100 ml of 1N sodium hydroxide solution and the mixture is extracted with 125 ml of ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and stripped of solvent to give 10.2 g of 2,4-dimethoxybenzylamine as an oil. This amine is dissolved in 150 ml of benzene; 6.47 g of benzaldehyde and 0.6 g of p-toluenesulfonic acid monohydrate are added. The mixture is heated under reflux removing water with a Dean-Stark separator and in two hours the calculated amount of water (1.1 ml) separates out. The mixture is cooled to room temperature. Upon further cooling the benzene solution deposits some precipitate. Benzene is removed under reduced pressure and 60 ml of petroleum ether is added to the residue. An oily layer separates out with more precipitate. Benzene (10 ml) is added to make the layers homogeneous and the remaining precipitate is filtered. The filtrate is stripped of solvent to give 14.2 g of the title compound as an oil.
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Synthesis routes and methods II

Procedure details

Scheme C-6 illustrates the synthesis of the maleimide pyrazole scaffold C-63 wherein R4 is hydrogen. The synthesis starts with the condensation reaction of bromomaleic anhydride B77 with 2,4-dimethoxybenzylamine in acetic acid and acetic anhydride, giving rise to intermediate B76. The maleimide B78 is then treated with 4′-fluoroacetophenone in the presence of catalytic amount Pd2(dba)3 and sodium t-butoxide to form the fluoroacetophenone substituted maleimide B79. The B79 is treated with tert-butoxybis(dimethylamino)methane to yield the a-ketoenamine B80. The a-ketoenamine B80 is condensed with hydrazine to form the maleimide pyrazole skeleton B81. The 2,4-dimethoxybenzyl group protecting group is optionally removed with ceric ammonium nitrate (CAN) to give compound C-63.
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maleimide pyrazole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine

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